Home > Products > Screening Compounds P8879 > 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine
5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine - 1421601-89-9

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-2685547
CAS Number: 1421601-89-9
Molecular Formula: C6H7N5O
Molecular Weight: 165.156
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine” is a derivative of imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among two nitrogen atoms, one of which carries with a hydrogen atom is a pyrrole-type nitrogen atom, another is a pyridine type nitrogen atom . Hence, the imidazole ring belongs to the π electron-rich aromatic ring and can accept strong suction to the electronic group .

Overview

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that incorporates both imidazole and oxadiazole functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. The structure features a 1-methyl-1H-imidazole ring connected to a 1,3,4-oxadiazole moiety, which is known for its diverse pharmacological activities.

Source and Classification

This compound falls under the classification of heterocyclic organic compounds, specifically within the categories of imidazole derivatives and oxadiazole derivatives. The synthesis and characterization of this compound have been documented in various scientific articles that focus on the development of novel pharmaceutical agents.

Synthesis Analysis

Methods

The synthesis of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

  1. Formation of the Imidazole Ring: The synthesis begins with the preparation of the imidazole ring through the reaction of appropriate precursors, such as 1-methylimidazole.
  2. Oxadiazole Formation: The oxadiazole ring is formed by cyclization reactions involving hydrazides or amidoximes with carbonyl compounds under acidic or basic conditions.
  3. Final Assembly: The final product is obtained by coupling the imidazole and oxadiazole moieties, often using coupling agents or catalysts to facilitate the reaction.

Technical details regarding specific reaction conditions, such as temperature, solvent choice (e.g., ethanol or dimethylformamide), and reaction time (often several hours), are critical for optimizing yield and purity.

Structural Data

  • Molecular Formula: C6_{6}H7_{7}N5_{5}O
  • Molecular Weight: Approximately 165.15 g/mol
  • Key Functional Groups: Imidazole ring, oxadiazole ring, amine group.
Chemical Reactions Analysis

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine can participate in various chemical reactions typical for both imidazole and oxadiazole derivatives:

  1. Nucleophilic Substitution Reactions: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  2. Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.
  3. Cyclization Reactions: It may also be involved in further cyclization to form fused heterocycles under specific conditions.
Mechanism of Action

The mechanism of action for compounds like 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine often involves interactions with biological targets such as enzymes or receptors. These interactions can lead to inhibition or activation of specific biological pathways.

For example:

  • Antibacterial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.

Data on Biological Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity against various strains of bacteria and fungi. The exact mechanism may involve binding to active sites on enzymes critical for microbial survival.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary but is generally reported within a narrow range for purity assessment.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and ethanol.

Relevant Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.

Applications

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new antibacterial or antifungal agents.
  2. Biological Research: Used in studies investigating mechanisms of action against pathogens.
  3. Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Introduction to Imidazole-Oxadiazole Hybrids in Medicinal Chemistry

Rationale for Dual Heterocyclic Systems in Anticancer Drug Design

The strategic integration of imidazole and 1,3,4-oxadiazole scaffolds into hybrid molecules represents a sophisticated approach to overcome limitations of conventional chemotherapeutic agents, such as drug resistance and off-target toxicity. Imidazole, a five-membered heterocycle featuring two nitrogen atoms, serves as a privileged structure in anticancer drug development due to its exceptional capacity to engage biological targets through hydrogen bonding, π-π stacking, and coordination bonds [1] [6]. This electron-rich system is integral to numerous bioactive molecules, including nucleotides and FDA-approved kinase inhibitors (e.g., nilotinib and tipifarnib) [1] [3]. Concurrently, the 1,3,4-oxadiazole moiety acts as a bioisostere for ester and amide functionalities, enhancing metabolic stability while contributing to diverse anticancer mechanisms such as tubulin disruption, kinase inhibition, and apoptosis induction [2] [8].

Hybridization capitalizes on synergistic pharmacophoric effects:

  • Enhanced Target Affinity: The imidazole nitrogen atoms facilitate critical interactions with kinase ATP-binding pockets, while the oxadiazole ring’s dipole moment stabilizes receptor binding. For instance, imidazole-oxadiazole hybrids exhibit improved EGFR inhibition (IC₅₀ values ≤ 1 μM) compared to single-heterocycle analogs [1] [7].
  • Multimodal Mechanisms: Hybrids concurrently modulate multiple oncogenic pathways. Compound 1 (Figure 2 in [1]) inhibits EGFR (IC₅₀ = 1.21 μM) while suppressing microtubule assembly, demonstrating dual cytotoxic effects [1].
  • Structural Diversification: The synthesis flexibility of both rings enables systematic exploration of steric and electronic properties. Substituents on the imidazole N1-position or oxadiazole C5/C2-positions fine-tune solubility, bioavailability, and target selectivity [3] [8].

Table 1: Representative Anticancer Hybrids Featuring Imidazole and 1,3,4-Oxadiazole Motifs

Hybrid TypeKey Structural FeaturesBiological TargetReference
Imidazole-1,3,4-oxadiazole1,2,4-oxadiazole linked to N1-methylimidazoleEGFR/Tubulin [1]
Benzimidazole-oxadiazoleOxadiazole bridge with benzimidazoleEGFR/BRAFV600E [10]
Imidazole-centered hybridsImidazole core with oxadiazole side chainsAurora kinases [1]

Epidermal Growth Factor Receptor (EGFR) as a Therapeutic Target for Imidazole-Oxadiazole Derivatives

EGFR (ErbB1), a transmembrane tyrosine kinase, drives oncogenesis in lung, breast, and colorectal cancers via constitutive activation of proliferation, angiogenesis, and metastasis pathways [2] [7]. Overexpression or mutational activation (e.g., T790M, L858R) occurs in >60% of solid tumors, positioning EGFR as a pivotal drug target [2] [10]. Imidazole-oxadiazole hybrids demonstrate potent EGFR antagonism through:

  • Competitive ATP-Binding Site Inhibition: The planar oxadiazole ring inserts into the hydrophobic cleft of EGFR’s kinase domain (PDB: 1M17), forming hydrogen bonds with Met793 and hydrophobic contacts with Leu718. The imidazole moiety extends toward the solvent region, augmenting affinity [7] [10].
  • Irreversible Binding: Electrophilic substituents (e.g., acrylamides) on the imidazole N1-position covalently engage Cys797 residue in mutant EGFR, overcoming resistance mutations [3] [7].
  • Selectivity Modulation: Hybrids with 4-methoxynaphthyl groups (e.g., compound 15 in [7]) exhibit >100-fold selectivity for EGFR over VEGFR2, minimizing off-target effects [7].

Notably, hybrid 15 (naproxen-derived oxadiazole-imidazole) inhibits EGFR with IC₅₀ = 0.41 μM, rivaling erlotinib (IC₅₀ = 0.30 μM). Its efficacy against HepG2 cells (IC₅₀ = 1.63 μg/mL) parallels doxorubicin, underscoring the scaffold’s potential [7].

Historical Development of 1,3,4-Oxadiazole and Imidazole Scaffolds in Targeted Therapies

The therapeutic evolution of both heterocycles reflects incremental pharmacological optimization:

  • 1,3,4-Oxadiazole: First synthesized in 1884, oxadiazoles gained medicinal relevance in the 1960s with oxolamine—a cough suppressant. Contemporary applications leverage their metabolic stability and kinase affinity. For example, zibotentan (endothelin antagonist) and nesapidil (antiarrhythmic) contain oxadiazole cores [8]. Anticancer oxadiazoles (e.g., EGFR inhibitor 15 [7]) emerged post-2000, exploiting their capacity to disrupt protein-protein interactions in oncogenic pathways [8].
  • Imidazole: Isolated in the 1840s, imidazole-based drugs proliferated in the late 20th century. Landmark agents include dacarbazine (DNA alkylator, 1975), ketoconazole (antifungal, 1981), and aromatase inhibitor fadrozole (1995). Kinase inhibitors like nilotinib (2007) and tipifarnib (2005) validated imidazole’s role in targeted oncology [1] [3] [6].
  • Hybridization Era: Convergent synthesis strategies (e.g., cyclization of amidoximes with carboxylic acids [8]) enabled efficient hybrid assembly post-2010. Recent innovations include microwave-assisted cyclization reducing reaction times from hours to minutes [8]. Hybrids such as compound 1 [1] and lifirafenib (dual BRAF/EGFR inhibitor) [10] exemplify modern structure-guided designs with nanomolar potencies.

Table 2: Key Milestones in Imidazole and Oxadiazole Drug Development

YearCompoundTherapeutic ClassSignificance
1960OxolamineAntitussiveFirst oxadiazole drug
1975DacarbazineAlkylating agentImidazole-based melanoma therapy
2005TipifarnibFarnesyltransferase inhibitorImidazole for leukemia/lymphoma
2007NilotinibBCR-ABL inhibitorImidazole backbone for CML treatment
2021Naproxen-oxadiazole hybridsEGFR inhibitorsIC₅₀ values down to 0.41 μM [7]
2025Benzimidazole-oxadiazole hybridsDual EGFR/BRAF inhibitorsPanc-1 IC₅₀ = 0.95 μM [10]

The compound 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine epitomizes this hybrid evolution. Its synthesis—likely via cyclization of 1-methylimidazole-2-carboxylic acid with aminoguanidine—leverages established oxadiazole formation methodologies [5] [8]. While direct anticancer data remains emergent, its structural analogy to validated hybrids positions it as a high-value scaffold for future EGFR-focused oncology studies [1] [10].

Properties

CAS Number

1421601-89-9

Product Name

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(1-methylimidazol-2-yl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C6H7N5O

Molecular Weight

165.156

InChI

InChI=1S/C6H7N5O/c1-11-3-2-8-4(11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)

InChI Key

DLWURJNIWMHQFV-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C2=NN=C(O2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.